molecular formula C3H6ClFO B128799 1-Chloro-3-fluoroisopropanol CAS No. 453-11-2

1-Chloro-3-fluoroisopropanol

Cat. No.: B128799
CAS No.: 453-11-2
M. Wt: 112.53 g/mol
InChI Key: ZNKJYZHZWALQNX-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoroisopropanol is an organic compound with the molecular formula C3H6ClFO. It is a halogenated alcohol, characterized by the presence of both chlorine and fluorine atoms attached to a propanol backbone.

Scientific Research Applications

1-Chloro-3-fluoroisopropanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

1-Chloro-3-fluoro-2-propanol is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoroisopropanol can be synthesized through several methods. One common approach involves the halogenation of 2-propanol. The reaction typically requires the use of halogenating agents such as thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions to introduce the chlorine and fluorine atoms, respectively .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification and separation to remove any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoroisopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of 3-fluoro-2-propanol or 1-chloro-2-propanol.

    Oxidation: Formation of 3-fluoro-2-propanone or 1-chloro-2-propanone.

    Reduction: Formation of propane or isopropanol.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-fluoroisopropanol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. This dual halogenation can influence the compound’s solubility, boiling point, and reactivity compared to its mono-halogenated counterparts .

Properties

IUPAC Name

1-chloro-3-fluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJYZHZWALQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309613
Record name 1-Chloro-3-fluoro-2-propanol
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Molecular Weight

112.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-11-2
Record name 1-Chloro-3-fluoro-2-propanol
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Record name 2-Propanol, 1-chloro-3-fluoro-
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Record name 1-Chloro-3-fluoro-2-propanol
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Record name 1-Chloro-3-fluoro-2-propanol
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Record name 1-Chloro-3-fluoro-2-propanol
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Record name 453-11-2
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Record name 2-PROPANOL, 1-CHLORO-3-FLUORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-chloro-3-fluoro-2-propanol synthesized?

A1: 1-Chloro-3-fluoro-2-propanol can be synthesized through the reaction of a specific fluorosulfite with anhydrous fluoride. This fluorosulfite is an intermediate product formed during the reaction of glycols with sulfur tetrafluoride. [] This suggests a multi-step synthesis process where glycols are first reacted with sulfur tetrafluoride under mild conditions, followed by further reaction with anhydrous fluoride to yield the final compound. []

Q2: What influences the regioselectivity of fluorine substitution when synthesizing 1-chloro-3-fluoro-2-propanol from glycols?

A2: The research indicates that when synthesizing 1-chloro-3-fluoro-2-propanol from glycols using sulfur tetrafluoride, the position of fluorine substitution is not random. [] Instead, the specific hydroxyl group within the glycol molecule that gets replaced by fluorine is determined by the electronic properties of the groups attached to the glycol. [] This suggests that electron-withdrawing or electron-donating groups present in the starting glycol molecule can influence the reaction pathway and ultimately dictate which hydroxyl group is preferentially substituted by fluorine.

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